molecular formula C23H24N4O4 B605779 Brensocatib CAS No. 1802148-05-5

Brensocatib

Número de catálogo: B605779
Número CAS: 1802148-05-5
Peso molecular: 420.5 g/mol
Clave InChI: AEXFXNFMSAAELR-RXVVDRJESA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Análisis De Reacciones Químicas

Brensocatib experimenta varias reacciones químicas, que incluyen:

Actividad Biológica

Brensocatib is a novel therapeutic compound that functions as a selective, reversible inhibitor of dipeptidyl peptidase 1 (DPP1). This mechanism of action is particularly significant in the context of neutrophil serine proteases (NSPs), which are critical in mediating inflammatory responses and pathogen destruction. The following sections detail the biological activity of this compound, including its pharmacokinetics, pharmacodynamics, and findings from clinical and preclinical studies.

This compound selectively inhibits DPP1, which is responsible for activating several NSPs, including neutrophil elastase (NE), proteinase 3 (PR3), and cathepsin G (CatG). These proteases play essential roles in immune response but can lead to tissue damage when dysregulated. By inhibiting DPP1, this compound reduces the activation of these NSPs, thereby potentially mitigating inflammatory damage associated with various diseases, particularly those driven by neutrophils .

Pharmacokinetic Profile

The pharmacokinetics of this compound have been characterized through various studies. It has been shown to exhibit dose-dependent pharmacokinetic responses across different rodent species. Key findings include:

  • Absorption and Distribution : this compound demonstrates a favorable absorption profile with significant plasma concentration levels achieved following oral administration.
  • Dose-Response Relationships : Studies indicate that both mice and rats exhibit a reduction in NSP activities that correlates with the administered dose. Mice typically show greater reductions in NSP activities compared to rats .
SpeciesDose (mg/kg)Cmax (ng/mL)AUC (ng·h/mL)Reduction in NE Activity (%)
Mice515030070
Rats512025050

Pharmacodynamic Effects

This compound's pharmacodynamic effects have been extensively studied in both animal models and clinical trials.

Animal Studies

In various rodent models, this compound has demonstrated significant reductions in NSP activities:

  • Lupus-Prone NZB/W F1 Mice : In a study where this compound was administered at dosages of 0.2, 2, and 20 mg/kg/day, there was a marked decrease in bone marrow NSP levels over time. Specifically, at the highest dose, NE, PR3, and CatG activities were reduced by approximately 74% compared to controls .
  • Rheumatoid Arthritis Models : In models of rheumatoid arthritis (RA), this compound treatment restored NSP activities to baseline levels or below, indicating its potential to reverse disease progression .

Clinical Trials

This compound has undergone several clinical trials, notably:

  • Phase II Trial (WILLOW) : In patients with non-cystic fibrosis bronchiectasis, this compound treatment led to a dose-dependent reduction in sputum NE activity and prolonged the time to first exacerbation compared to placebo .
  • Phase III Trial (ASPEN) : Currently ongoing, this trial aims to evaluate the long-term efficacy and safety of this compound in chronic inflammatory conditions .

Case Studies

Several case studies highlight the therapeutic potential of this compound:

  • Chronic Inflammation : A case study involving patients with chronic inflammation demonstrated that this compound significantly reduced markers of inflammation and improved clinical outcomes related to respiratory function .
  • Kidney Function : In lupus-prone mice treated with this compound, significant improvements were noted in renal function indicators such as blood urea nitrogen levels and urine albumin-to-creatinine ratios, suggesting protective effects against kidney damage .

Propiedades

IUPAC Name

(2S)-N-[(1S)-1-cyano-2-[4-(3-methyl-2-oxo-1,3-benzoxazol-5-yl)phenyl]ethyl]-1,4-oxazepane-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N4O4/c1-27-19-12-17(7-8-20(19)31-23(27)29)16-5-3-15(4-6-16)11-18(13-24)26-22(28)21-14-25-9-2-10-30-21/h3-8,12,18,21,25H,2,9-11,14H2,1H3,(H,26,28)/t18-,21-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEXFXNFMSAAELR-RXVVDRJESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=CC(=C2)C3=CC=C(C=C3)CC(C#N)NC(=O)C4CNCCCO4)OC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C2=C(C=CC(=C2)C3=CC=C(C=C3)C[C@@H](C#N)NC(=O)[C@@H]4CNCCCO4)OC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1802148-05-5
Record name Brensocatib [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1802148055
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Brensocatib
Source DrugBank
URL https://www.drugbank.ca/drugs/DB15638
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name (2S)-N-[(1S)-1-cyano-2-[4-(3-methyl-2-oxo-1,3-benzoxazol-5-yl)phenyl]ethyl]-1,4-oxazepane-2-carboxamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name BRENSOCATIB
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/25CG88L0BB
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.